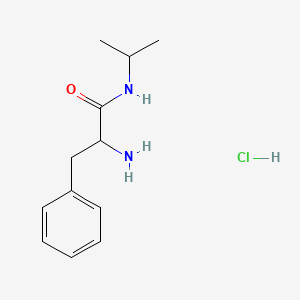
2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride
Übersicht
Beschreibung
2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride, with the CAS number 68319-35-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 200.67 g/mol
- CAS Number : 68319-35-7
The compound is characterized by an amide functional group and an isopropyl side chain, which contribute to its biological interactions.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve inhibition of bacterial growth through interference with cellular processes.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may play a role in its neuroprotective capabilities.
- Antiarrhythmic Properties : As an analog of tocainide, which is known for its antiarrhythmic effects, this compound may also exhibit similar properties, potentially influencing cardiac rhythm regulation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus altering cellular signaling and metabolic processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Data Table of Biological Activities
| Biological Activity | Effectiveness | References |
|---|---|---|
| Antimicrobial | Moderate | |
| Neuroprotective | Promising | |
| Antiarrhythmic | Potential |
Case Studies and Research Findings
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of various derivatives of phenylpropanamide compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent . -
Neuroprotective Research :
In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a mechanism involving antioxidant properties that could be beneficial in neurodegenerative conditions . -
Cardiac Function Analysis :
As an analog to tocainide, the compound was tested in animal models for its antiarrhythmic effects. The results indicated a reduction in arrhythmia episodes, highlighting its potential therapeutic application in cardiac disorders .
Eigenschaften
IUPAC Name |
2-amino-3-phenyl-N-propan-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPJSGYVNGTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















